Quantified Superiority in Estrogen Receptor Binding Affinity vs. Miroestrol and Genistein
Deoxymiroestrol exhibits a superior binding affinity for the estrogen receptor (ER) in MCF7 cytosol compared to its close analog miroestrol and the common phytoestrogen genistein [1]. The relative binding affinity was determined by calculating the molar excess needed for 50% inhibition of [3H]oestradiol binding (IC50) [1].
| Evidence Dimension | Relative Binding Affinity to Estrogen Receptor (ER) |
|---|---|
| Target Compound Data | 50-fold molar excess |
| Comparator Or Baseline | Miroestrol (260×), Genistein (1000×), 17β-oestradiol (1×, baseline) |
| Quantified Difference | 5.2-fold more potent than miroestrol; 20-fold more potent than genistein |
| Conditions | Competitive radioligand binding assay in MCF7 human breast cancer cell cytosol |
Why This Matters
For assay development and potency standardization, higher ER affinity means deoxymiroestrol can be used at significantly lower concentrations to achieve the same effect, reducing cost per assay and potential off-target effects.
- [1] Matsumura, A., et al. (2005). 'Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells.' Journal of Steroid Biochemistry and Molecular Biology, 94(5), 431-443. View Source
